molecular formula C24H20N2 B183031 Tetraphenylhydrazine CAS No. 632-52-0

Tetraphenylhydrazine

Cat. No.: B183031
CAS No.: 632-52-0
M. Wt: 336.4 g/mol
InChI Key: KRMMZNOTUOIFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraphenylhydrazine is an organic compound with the molecular formula C24H20N2. It is characterized by the presence of four phenyl groups attached to a hydrazine core. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylhydrazine can be synthesized through the oxidation of diphenylamine using potassium permanganate in acetone . The reaction typically involves the following steps:

  • Dissolving diphenylamine in acetone.
  • Adding potassium permanganate to the solution.
  • Stirring the mixture under controlled temperature conditions until the reaction is complete.
  • Isolating the product through filtration and recrystallization.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specific conditions required for its synthesis. the principles remain similar, involving the oxidation of diphenylamine with appropriate oxidizing agents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylhydrazine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form diphenylamine and other products.

    Reduction: Under certain conditions, it can be reduced to simpler hydrazine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetone is commonly used.

    Reduction: Hydrogen gas in the presence of a suitable catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Tetraphenylhydrazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, although its direct applications are limited.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetraphenylhydrazine involves the formation of aminyl radicals upon decomposition. These radicals can participate in various chemical reactions, leading to the formation of stable products such as diphenylamine and semidines . The molecular targets and pathways involved in these reactions are primarily related to the interactions of the aminyl radicals with other molecules.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and the presence of four phenyl groups, which influence its reactivity and applications. Its ability to form stable radicals upon decomposition sets it apart from other hydrazine derivatives .

Properties

IUPAC Name

1,1,2,2-tetraphenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMMZNOTUOIFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212553
Record name Hydrazine, tetraphenyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-52-0
Record name 1,1,2,2-Tetraphenylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, tetraphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraphenylhydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, tetraphenyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraphenylhydrazine
Reactant of Route 2
Reactant of Route 2
Tetraphenylhydrazine
Reactant of Route 3
Tetraphenylhydrazine
Reactant of Route 4
Tetraphenylhydrazine
Reactant of Route 5
Tetraphenylhydrazine
Reactant of Route 6
Tetraphenylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.